molecular formula C7H4BrF4N B2412701 2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine CAS No. 2248386-14-1

2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine

Cat. No.: B2412701
CAS No.: 2248386-14-1
M. Wt: 258.014
InChI Key: JSHWWDFQULOEFN-UHFFFAOYSA-N
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Description

2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine is a chemical compound with the molecular formula C7H4BrF4N It is a pyridine derivative characterized by the presence of bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine typically involves the introduction of bromine and difluoromethyl groups into a pyridine ring. One common method is the bromination of 5-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 4-Bromo-2-nitroaniline

Uniqueness

2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-5-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-7(11,12)5-2-1-4(3-13-5)6(9)10/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHWWDFQULOEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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